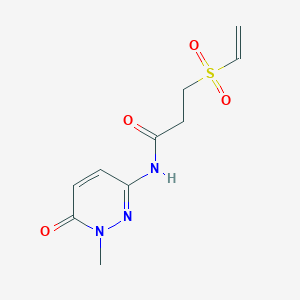
3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide, also known as EPAC activator, is a chemical compound that has been recently discovered to have potential applications in scientific research. This compound is of interest due to its ability to activate EPAC (exchange protein directly activated by cAMP), which is an important signaling pathway in cells. The activation of EPAC has been linked to a variety of cellular processes, including cell differentiation, proliferation, and migration. In
Wirkmechanismus
The mechanism of action of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide involves the activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide. 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide is a signaling protein that is activated by the second messenger cAMP (cyclic adenosine monophosphate). Upon activation, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide regulates a variety of cellular processes, including the activation of protein kinase A (PKA) and the regulation of ion channels. The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has been shown to enhance the activity of PKA and regulate ion channels, leading to the cellular effects mentioned above.
Biochemical and Physiological Effects:
The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has a variety of biochemical and physiological effects. In cancer cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to inhibit cell proliferation and induce cell death. Additionally, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been linked to the inhibition of tumor growth and metastasis. Inflammatory cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In pancreatic beta cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to regulate insulin secretion, making it a potential target for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide in lab experiments is its specificity for 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation. This allows researchers to study the effects of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation without the interference of other signaling pathways. Additionally, the synthesis of this compound has been optimized to yield high purity and high yields, making it readily available for research use. One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide. One area of interest is the development of more potent and selective 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators. Additionally, the effects of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation on other cellular processes, such as autophagy and apoptosis, should be further explored. The use of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators in combination with other cancer therapies should also be investigated. Finally, the potential use of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators in the treatment of inflammatory diseases and diabetes should be further explored.
Synthesemethoden
The synthesis of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide is a complex process that involves several steps. The starting materials for the synthesis are 6-chloronicotinic acid, ethyl acrylate, and sodium hydride. The first step is the formation of 6-ethoxycarbonyl-3-pyridinylsulfonyl chloride, which is then reacted with 1-methyl-3-oxo-6-pyridazinepropanoic acid to form the final product. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has potential applications in various fields of scientific research. One of the main areas of interest is cancer research, as the activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has been linked to the inhibition of tumor growth and metastasis. Additionally, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases. 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has also been linked to the regulation of insulin secretion, making it a potential target for the treatment of diabetes.
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-3-18(16,17)7-6-9(14)11-8-4-5-10(15)13(2)12-8/h3-5H,1,6-7H2,2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKMMSXDUVTQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)
![4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B2612634.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)


![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)